Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS No.:
Cat. No.: VC18260929
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO3 |
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Molecular Weight | 235.28 g/mol |
IUPAC Name | methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3 |
Standard InChI Key | VZRDKOIEXBRWBY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a partially saturated naphthalene ring system, with the amino (-NH₂) and methoxy (-OCH₃) groups contributing to its polarity and reactivity. The methyl ester (-COOCH₃) at position 1 enhances solubility in organic solvents, facilitating its use in synthetic chemistry . Key structural features include:
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Tetrahydronaphthalene core: Provides a rigid bicyclic framework that influences stereoelectronic properties.
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Amino group: Serves as a nucleophilic site for derivatization (e.g., acylation, Schiff base formation).
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Methoxy group: Enhances electron density in the aromatic system, affecting reaction pathways.
Physicochemical Characteristics
Property | Value | Source |
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Molecular Formula | C₁₃H₁₇NO₃ | |
Molecular Weight | 247.28 g/mol | |
Boiling Point | ~388°C (estimated) | |
Solubility | >50 mg/mL in polar solvents (as HCl salt) |
The hydrochloride salt form (CAS: 1803584-43-1) exhibits improved aqueous solubility, critical for pharmacological applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three sequential steps:
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Friedel-Crafts Acylation: Constructs the naphthalene ring system using ketone precursors under Lewis acid catalysis (e.g., AlCl₃) .
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Nitration and Reduction: Introduces the amino group via nitration followed by catalytic hydrogenation .
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Esterification: Converts the carboxylic acid intermediate to the methyl ester using methanol and acid catalysts .
Reaction optimization studies highlight the importance of anhydrous conditions and temperature control to achieve yields exceeding 85% .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor reaction parameters (e.g., pH, temperature), reducing byproduct formation . Industrial batches routinely achieve >98% purity, as verified by HPLC .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing neuroactive agents. Its ability to modulate neurotransmitter activity, particularly in dopaminergic and serotonergic pathways, underpins its use in developing treatments for Parkinson’s disease and depression . Recent studies have explored its derivatization to prodrugs with enhanced blood-brain barrier permeability .
Organic Synthesis
As a building block, it participates in:
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Multicomponent reactions: Forms heterocyclic scaffolds via condensation with aldehydes .
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Cross-coupling reactions: Palladium-catalyzed couplings introduce aryl/alkyl groups at the amino position .
Material Science
The compound’s rigid structure and functional groups make it suitable for designing:
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Liquid crystals: Methoxy and amino groups facilitate mesophase formation.
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Coordination polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity .
Biological Activity and Mechanistic Insights
Neuroprotective Effects
In vitro studies demonstrate dose-dependent neuroprotection against glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 12 μM) . Mechanistically, it attenuates Ca²⁺ influx by modulating NMDA receptor activity .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion; use PPE |
H315 | Causes skin irritation | Wear gloves and protective clothing |
H319 | Causes serious eye irritation | Use safety goggles |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Handling requires fume hoods and adherence to GHS protocols .
Comparative Analysis with Structural Analogs
1-Amino-4-Methyl Derivative (CAS: 2172503-69-2)
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Structural difference: Methyl group at position 4 versus methoxy at position 6.
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Impact: Reduced polarity decreases aqueous solubility but enhances lipid membrane permeability .
6-Bromo Substituted Analog
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